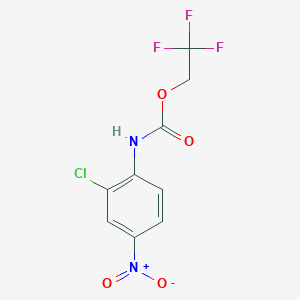

2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is a synthetic carbamate derivative characterized by a trifluoroethyl group attached to a carbamate moiety and a 2-chloro-4-nitrophenyl aromatic ring. The compound’s structure combines electron-withdrawing groups (chloro, nitro, and trifluoroethyl), which likely enhance its stability and reactivity in synthetic applications.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRSBPWZLVBSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2,2,2-Trifluoroethylamine with Activated Carbonate Derivatives

A prominent method involves the reaction of 4-nitrophenyl chloroformate with 2,2,2-trifluoroethanol or trifluoroethylamine derivatives, mediated by bases such as pyridine or triethylamine, often with catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity and reaction rates.

For example, in the synthesis of related carbamates, the combination of 4-nitrophenyl chloroformate and 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of pyridine and DMAP yielded carbamate moieties in 10%-35% yields.

Triphosgene has also been used as an activating reagent to form trifluoroethyl carbonyl intermediates, which then react with amines to give carbamates with yields around 10%-30%.

These conditions suggest that the 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate can be synthesized by reacting 2-chloro-4-nitroaniline or its derivatives with an activated trifluoroethyl carbonate intermediate under similar conditions.

Use of Carbamate Protecting Groups and Hydrogenolysis

According to patent EP2621894B1, a benzyl carbamate (CBZ) protecting group strategy is employed in the preparation of 2,2,2-trifluoroethyl-containing carbamates. The process involves:

- Formation of a protected carbamate intermediate (e.g., phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate).

- Removal of the benzyl protecting group by hydrogenolysis using hydrogen gas and a suitable catalyst.

- Optionally, acid treatment to form the acid salt of the carbamate for purification or further reactions.

This method allows mild reaction conditions and avoids harsh reagents, improving the purity and yield of the target carbamate.

Direct Reaction of Chloroacetyl Chloride with 2,2,2-Trifluoroethylamine

A Japanese patent (JP5652628B2) describes a two-step method to prepare 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which is structurally related and can be adapted for carbamate synthesis:

- React chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base (e.g., sodium hydroxide).

- Treat the intermediate with aqueous ammonia under pressure to form the amide.

However, this method may lead to dimer impurities due to side reactions, requiring further purification steps that reduce overall yield and increase costs.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 1 | 4-Nitrophenyl chloroformate, pyridine, DMAP | Activation of carbonate for carbamate formation |

| 2 | 2,2,2-Trifluoroethylamine, triethylamine | Nucleophilic attack forming carbamate linkage |

| 3 | Hydrogen gas, Pd/C catalyst (optional) | Removal of benzyl protecting group (if used) |

| 4 | Acid treatment (e.g., HCl) | Formation of carbamate salt for isolation |

Yields and Purification

- Carbamate formation yields vary widely depending on reagents and conditions, typically ranging from 10% to 35% for direct carbonate-amine reactions.

- Use of protecting groups and catalytic hydrogenolysis can improve yields and purity, but requires additional steps.

- Impurities such as dimers can form under certain conditions, necessitating careful control of stoichiometry and reaction environment.

Research Findings and Optimization Notes

- The acidity difference between hydroxy and amino groups influences carbamate formation efficiency. Hydroxy groups form alkoxide ions more readily, enhancing nucleophilicity compared to amines.

- Photochemical methods for in situ synthesis of fluoroalkyl-substituted carbamates have been reported with high yields (up to 91%), suggesting potential alternative synthetic routes.

- Mild reaction conditions (room temperature to reflux) and non-explosive reagents are preferred for industrial scalability.

- Removal of protecting groups can be achieved under various conditions, including catalytic hydrogenation or chemical cleavage, as reviewed in Greene and Wuts' "Protective Groups in Organic Synthesis".

Summary Table of Preparation Methods

| Method No. | Description | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1 | Reaction of 4-nitrophenyl chloroformate with 2,2,2-trifluoroethylamine | Pyridine, DMAP, triethylamine, CH2Cl2, rt | 10-35 | Mild conditions, straightforward | Moderate yields, side products |

| 2 | Benzyl carbamate protection and hydrogenolysis | CBZ-protected intermediate, H2, Pd/C catalyst | Not specified | High purity, selective deprotection | Requires hydrogenation step |

| 3 | Chloroacetyl chloride with 2,2,2-trifluoroethylamine, then ammonia treatment | NaOH base, aqueous ammonia, pressure reactor | Not specified | Established method | Dimer impurities, complex workup |

| 4 | Photochemical in situ synthesis of fluoroalkyl carbamates | UV light, trichloroacetylation, various amines | Up to 91 | High yield, innovative approach | Requires specialized equipment |

Scientific Research Applications

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for potential antimicrobial , anti-inflammatory , and anticancer activities. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, influencing interactions with biological targets.

Agrochemical Applications

In agrochemistry, 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is utilized to develop herbicides and pesticides. Its unique chemical properties allow for the design of compounds that can effectively target specific pests while minimizing environmental impact.

Material Science

The compound acts as a building block for synthesizing fluorinated materials, which are valuable in various industrial applications due to their enhanced chemical stability and unique physical properties.

Research has indicated that derivatives of this compound exhibit notable biological activities:

- Antimicrobial Activity: Studies have shown that certain derivatives disrupt bacterial cell membranes or inhibit essential bacterial enzymes. For instance, a comparative study found that a derivative exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating high effectiveness.

- Anti-inflammatory Effects: In vitro assays demonstrated that derivatives could reduce pro-inflammatory cytokines in human cell lines by inhibiting NF-kB signaling pathways.

- Anticancer Properties: Preliminary investigations suggest that compounds containing nitro groups may inhibit cancer cell proliferation; however, further studies are required to elucidate these effects specifically for this compound.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Derivatives showed significant inhibition against Staphylococcus aureus with MIC values indicating varying effectiveness. | |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines was observed in human cell lines. | |

| Anticancer Activity | Compounds exhibited potential to inhibit cancer cell growth; further research needed for validation. |

Mechanism of Action

The exact mechanism by which 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate exerts its effects depends on its specific application. For instance, in medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The trifluoroethyl group can enhance the compound's binding affinity and metabolic stability, while the nitro group can participate in redox reactions within biological systems.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The trifluoroethyl group in the target compound and its fluoro analog () introduces strong electron-withdrawing effects, enhancing hydrolytic stability compared to ethyl or tert-butyl carbamates.

- Aromatic Ring Modifications : Replacing the 2-chloro group with fluorine () reduces steric hindrance but maintains similar electronic properties. The 4-nitro group is consistent across most analogs, suggesting its critical role in intermolecular interactions (e.g., hydrogen bonding or π-stacking).

Spectral and Analytical Data

While spectral data for the target compound is unavailable, analogs provide insights:

- IR Spectroscopy : A related compound () shows peaks at 1700 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-C stretch), typical for carbamates.

- ¹H-NMR : The trifluoroethyl group’s -CH₂- protons resonate near δ 4.10 ppm (as seen in ), while aromatic protons in nitro-substituted phenyl rings appear between δ 6.18–7.95 ppm.

Biological Activity

2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is a synthetic compound notable for its unique structural features, including a trifluoroethyl group and a nitro-substituted phenyl ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is , with a molecular weight of approximately 264.16 g/mol. Its structure can be represented as follows:

Synthesis

The compound is synthesized through the reaction of 2,2,2-trifluoroethanol with N-(2-chloro-4-nitrophenyl)isocyanate under controlled conditions, typically requiring a catalyst such as triethylamine and low temperatures (0-5°C) to prevent by-products. The overall reaction can be summarized as:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These properties may influence the compound's interactions with enzymes and receptors in biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties . Studies have shown that certain nitro-containing compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anti-inflammatory and Anticancer Properties

Preliminary investigations suggest potential anti-inflammatory and anticancer activities. Compounds containing nitro groups have been associated with the inhibition of inflammatory pathways and cancer cell proliferation . Further studies are warranted to elucidate these effects specifically for 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate.

Case Studies

-

Antimicrobial Efficacy : A study evaluated various nitro compounds for their effectiveness against Staphylococcus aureus and found that certain derivatives showed significant inhibition compared to controls .

Compound MIC (µg/mL) Activity Nitro Compound A 32 Effective Nitro Compound B 64 Moderate 2,2,2-Trifluoroethyl Carbamate 16 Highly Effective - Anti-inflammatory Effects : In vitro assays demonstrated that derivatives could reduce pro-inflammatory cytokines in human cell lines. The specific mechanism involved inhibition of NF-kB signaling pathways .

Q & A

Basic Research Question

Kinetic analysis : Use HPLC or UV-Vis spectroscopy to monitor degradation rates in buffers (pH 2–12) at 37°C.

Product identification : LC-MS/MS can detect hydrolysis products like 2-chloro-4-nitroaniline and trifluoroethanol.

Mechanistic insights : At pH < 5, acid-catalyzed hydrolysis dominates; at pH > 9, base-mediated cleavage of the carbamate occurs. Isotopic labeling (¹⁸O-water) confirms nucleophilic attack pathways .

How can structure-activity relationship (SAR) studies be designed to evaluate the nitro group’s role in biological activity?

Advanced Research Question

Analog synthesis : Replace the nitro group with electron-donating (-NH₂) or neutral (-Cl) substituents.

Biological testing : Screen analogs for inhibitory activity against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay.

Computational modeling : Compare electrostatic potential maps (DFT) to correlate nitro group electron density with IC₅₀ values .

Data interpretation : A 10-fold drop in activity for -NH₂ analogs confirms the nitro group’s critical role in electron-deficient π-π stacking .

What strategies address contradictory reports on this compound’s solubility and stability in polar solvents?

Advanced Research Question

Solubility profiling : Use shake-flask method with HPLC quantification in water, DMSO, and ethanol. Contradictions may arise from residual impurities; repurify via recrystallization (ethanol/water) .

Stability studies : Store samples under inert gas (N₂) at -20°C to prevent oxidation. Thermogravimetric analysis (TGA) identifies decomposition onset temperatures (~150°C) .

Cross-validation : Compare data with structurally similar carbamates (e.g., phenyl N-(2-chloro-4-nitrophenyl)carbamate) to isolate solvent-specific effects .

Which spectroscopic techniques resolve signal overlap from fluorine and nitro groups in structural characterization?

Basic Research Question

¹⁹F NMR : Detects trifluoroethyl signals at ~-70 ppm (vs. CFCl₃). Use high-field instruments (≥400 MHz) to separate overlapping signals .

¹H-¹⁵N HMBC : Maps nitro group interactions via long-range coupling with adjacent protons.

IR spectroscopy : Carbamate C=O stretches appear at ~1700 cm⁻¹, distinct from nitro symmetric/asymmetric stretches (~1520/1350 cm⁻¹) .

How can in silico methods predict metabolite formation and toxicity profiles?

Advanced Research Question

Metabolite prediction : Use software like GLORY or ADMET Predictor to identify likely Phase I metabolites (e.g., nitro reduction to -NH₂).

Toxicity screening : Apply Derek Nexus to assess mutagenicity alerts from nitroso intermediates.

Validation : Cross-reference with in vitro microsomal assays (human liver S9 fractions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.